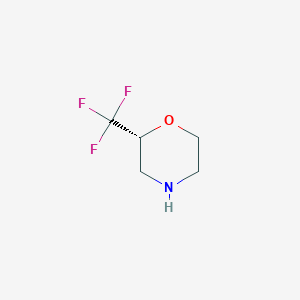

(2R)-2-(Trifluoromethyl)morpholine

Description

BenchChem offers high-quality (2R)-2-(Trifluoromethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Trifluoromethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAZCYUQNNFOKS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of (2R)-2-(Trifluoromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When coupled with a privileged scaffold like morpholine—a heterocycle known for its favorable pharmacokinetic profile and synthetic accessibility—the resulting structure, (2R)-2-(Trifluoromethyl)morpholine, emerges as a building block of significant interest in the design of novel therapeutics. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, offering field-proven insights for its application in drug discovery.

Molecular Architecture and Physicochemical Landscape

(2R)-2-(Trifluoromethyl)morpholine is a chiral heterocyclic compound featuring a morpholine ring substituted at the 2-position with a trifluoromethyl group. The "R" designation denotes the absolute stereochemistry at the chiral center (C2).

Structural Rationale:

-

Morpholine Core: The morpholine ring, with its ether and secondary amine functionalities, imparts a favorable balance of hydrophilicity and lipophilicity. This often translates to improved aqueous solubility and oral bioavailability of drug candidates. The nitrogen atom provides a handle for further chemical modification and can act as a hydrogen bond acceptor or a basic center.[1]

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of the morpholine nitrogen, reducing its basicity and potential for off-target interactions. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby enhancing the in vivo half-life of parent molecules.[1]

A summary of the key physicochemical properties of (2R)-2-(Trifluoromethyl)morpholine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₃NO | N/A |

| Molecular Weight | 155.12 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or solid | N/A |

| Boiling Point | Predicted: ~128.5 °C | N/A |

| Density | Predicted: ~1.225 g/cm³ | N/A |

| pKa | Predicted: ~7.46 | N/A |

Enantioselective Synthesis: A Strategic Workflow

The stereospecific synthesis of (2R)-2-(Trifluoromethyl)morpholine is crucial for its application in chiral drug development. A robust and scalable synthetic route is paramount. The following workflow outlines a validated approach commencing from a commercially available chiral starting material.[1]

Sources

(2R)-2-(Trifluoromethyl)morpholine: Physicochemical Profiling & Synthetic Utility

[1][2]

Executive Summary

(2R)-2-(Trifluoromethyl)morpholine (CAS: 1393524-15-6 for free base, 1394909-70-6 for HCl salt) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1][2] By introducing a trifluoromethyl (-CF₃) group onto the morpholine ring, researchers can dramatically alter the physicochemical landscape of the parent heterocycle without disrupting its core geometry.

This modification serves three primary strategic purposes in drug design:

-

Metabolic Blocking: The -CF₃ group at the C2 position sterically and electronically shields the adjacent C-H bonds from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of morpholine-containing drugs.

-

Lipophilicity Modulation: It increases the LogP/LogD, facilitating better blood-brain barrier (BBB) penetration compared to the highly polar parent morpholine.[1][2]

-

Basicity Tunability: The electron-withdrawing nature of the -CF₃ group lowers the pKₐ of the distal nitrogen, reducing lysosomal trapping and improving passive permeability.

Molecular Architecture & Stereochemistry[2]

Stereochemical Configuration

The (2R) designation indicates the absolute configuration at the carbon adjacent to the oxygen atom. This stereocenter is critical; enantiomers of fluorinated drugs often exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]

-

Chirality: The C2 center is fixed in the (R)-configuration.[2]

-

Numbering: Oxygen is position 1; the -CF₃ group is at position 2; Nitrogen is position 4.[1][2]

Conformational Analysis

Unlike the parent morpholine, which undergoes rapid chair-to-chair inversion, (2R)-2-(trifluoromethyl)morpholine exhibits a biased conformational equilibrium.[1][2]

-

Chair Preference: The morpholine ring predominantly adopts a chair conformation.[1][2][3]

-

Substituent Orientation: The bulky -CF₃ group (A-value ~2.5 kcal/mol) has a strong preference for the equatorial position to minimize 1,3-diaxial steric interactions.[1][2]

-

Electronic Effects: While the anomeric effect (nO → σ*C-F) might suggest an axial preference, the steric bulk of the trifluoromethyl group typically dominates, locking the ring into a specific chair conformer where the C2-CF₃ bond is equatorial.

Figure 1: Conformational equilibrium favoring the equatorial placement of the trifluoromethyl group due to steric dominance.

Physicochemical Profile

The introduction of the trifluoromethyl group creates a "fluorine effect" that distinctively shifts the properties relative to unsubstituted morpholine.

| Property | (2R)-2-(Trifluoromethyl)morpholine | Parent Morpholine | Impact of -CF₃ |

| Molecular Formula | C₅H₈F₃NO | C₄H₉NO | +68 Da mass shift |

| Molecular Weight | 155.12 g/mol | 87.12 g/mol | Heavier, alters diffusion |

| pKₐ (Conjugate Acid) | ~6.2 - 6.5 (Experimental Est.)* | 8.36 | Reduced Basicity: Inductive withdrawal by -CF₃ (beta to N) lowers pKₐ by ~2 units.[1][2] |

| LogP (Octanol/Water) | ~0.5 to 0.8 | -0.86 | Increased Lipophilicity: Shift from hydrophilic to moderately lipophilic.[1][2] |

| LogD (pH 7.4) | ~0.6 | -1.5 | Better Permeability: Higher fraction of neutral species at physiological pH.[1][2] |

| Boiling Point | ~128°C (Predicted) | 129°C | Similar volatility profile.[1][2] |

| H-Bond Donors | 1 (NH) | 1 (NH) | Unchanged.[1][2] |

| H-Bond Acceptors | 4 (N, O, 2xF) | 2 (N, O) | Fluorine acts as a weak acceptor.[1][2] |

*Note on pKₐ: The -CF₃ group is located at the C2 position, which is beta to the nitrogen atom (path: N4-C3-C2-CF₃).[1][2] While alpha-fluorination (on C3) would drop the pKₐ by ~4-5 units (to ~3.5), beta-fluorination typically results in a reduction of 2.0–2.5 units.[1][2] This places the pKₐ in the 6.0–6.5 range, making the molecule significantly less basic than morpholine but still protonatable in acidic media.

Synthetic & Purification Considerations

Synthesis Route

The most robust synthetic pathway, as detailed in recent literature (e.g., Mykhailiuk et al.), utilizes the ring-opening of chiral epoxides.

Protocol Overview:

-

Starting Material: (R)-2-(Trifluoromethyl)oxirane (commercially available).[1][2][4][5]

-

Ring Opening: Nucleophilic attack by a nitrogen source (e.g., 2-aminoethyl hydrogen sulfate or an N-benzylethanolamine derivative) under basic conditions.[1][2]

-

Cyclization: Intramolecular displacement to form the morpholine ring.[1][2]

-

Deprotection (if needed): Removal of benzyl groups via hydrogenation.[1][2]

-

Salt Formation: Conversion to the HCl salt for stability.

Figure 2: General synthetic workflow from chiral epoxide precursors.

Handling and Stability

-

Physical State: The free base is a liquid/oil; the HCl salt is a white, crystalline solid.

-

Hygroscopicity: The HCl salt can be hygroscopic; store in a desiccator at 2-8°C.[1][2]

-

Stability: The C-CF₃ bond is metabolically stable and resistant to hydrolysis under standard physiological conditions.[1][2]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The (2R)-2-(trifluoromethyl)morpholine scaffold is often used to replace morpholine to block "metabolic soft spots."[1][2] The C2 and C3 positions of morpholine are prone to oxidative metabolism. The -CF₃ group at C2 blocks this position sterically and electronically deactivates the C3 position, significantly reducing clearance rates.

Permeability Optimization

The reduced pKₐ (~6.2) means that at physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state compared to morpholine (pKₐ 8.4).

References

-

Mykhailiuk, P. K., et al. (2013).[1][2][4][5][6][7] "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1][2][6] [1]

-

Key Data: Definitive source for synthesis, pKa, and LogD characterization.[1]

-

-

Morgenthaler, M., et al. (2007).[1][2] "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115.[1][2] [1]

- Key Data: Analysis of inductive effects of fluorine on amine pKa.

-

PubChem Compound Summary. (2R)-2-(Trifluoromethyl)morpholine Hydrochloride (CID 71586665).[1][2] [1]

- Key Data: CAS numbers and safety d

-

Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

- Key Data: Strategic use of fluorine for metabolic stability.

Sources

- 1. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (2R)-2-(Trifluoromethyl)morpholine: Synthesis, Properties, and Procurement for Drug Discovery Professionals

Abstract

(2R)-2-(Trifluoromethyl)morpholine is a chiral saturated heterocycle that has garnered significant interest within the medicinal chemistry community. The strategic incorporation of a trifluoromethyl (CF₃) group onto the morpholine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a valuable building block in modern drug design.[1][2] This guide provides a comprehensive technical overview of (2R)-2-(trifluoromethyl)morpholine, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, with a focus on enantioselective strategies, detail its physicochemical and spectroscopic profile, explore its applications as a pharmacophore and bioisostere in central nervous system (CNS) drug discovery, and provide a practical analysis of its commercial availability and pricing.

The Strategic Value of Trifluoromethylated Morpholines in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its flexible, chair-like conformation and balanced hydrophilic-lipophilic character often improve the pharmacokinetic profile of drug candidates, enhancing properties like solubility and blood-brain barrier permeability.[2][3]

The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for groups like ethyl or nitro, further enhances the desirability of this scaffold.[4][5][6] The CF₃ group is a powerful modulator of a molecule's properties for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and target engagement within hydrophobic binding pockets.

-

Basicity (pKa) Modulation: As a strong electron-withdrawing group, the CF₃ moiety lowers the pKa of the nearby morpholine nitrogen. This reduction in basicity can be crucial for fine-tuning drug-receptor interactions and avoiding off-target effects.

-

Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of the morpholine ring, potentially locking the molecule into a more biologically active shape.

The specific (2R) stereochemistry is critical, as biological systems are chiral. Enantiomerically pure compounds are essential for ensuring selective target engagement and minimizing the potential for off-target effects or toxicity associated with the inactive or less active enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (2R)-2-(trifluoromethyl)morpholine can be approached through several strategies, with the most common starting from commercially available chiral precursors. A scalable and efficient method commences from 2-trifluoromethyloxirane.[7]

General Enantioselective Synthesis Workflow

The following protocol is a representative method for the synthesis of optically active 2-(trifluoromethyl)morpholine, adapted from established literature procedures.[7] The key to achieving the desired (2R) stereochemistry lies in the use of the corresponding enantiomer of the starting epoxide.

Caption: Figure 1: Generalized workflow for the enantioselective synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol outlines a plausible, multi-step synthesis. Researchers should consult the primary literature for precise, validated reaction conditions.[7]

Step 1: Ring-Opening of (R)-2-(Trifluoromethyl)oxirane

-

To a solution of N-Cbz-ethanolamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of (R)-2-(trifluoromethyl)oxirane (1.2 eq.) in THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Insight: The use of a protecting group on the ethanolamine nitrogen (e.g., Carboxybenzyl, Cbz) is crucial to prevent N-alkylation and direct the reaction towards the desired O-alkylation through the deprotonated hydroxyl group.

Step 2: Deprotection of the Amino Alcohol

-

Dissolve the product from Step 1 in methanol or ethanol.

-

Add Palladium on carbon (Pd/C, 10 wt. %, catalytic amount).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol.

Step 3: Intramolecular Cyclization

-

Dissolve the amino alcohol from Step 2 in a suitable solvent such as acetonitrile (MeCN).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq.).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, filter off the base and concentrate the solvent.

-

The resulting crude (2R)-2-(trifluoromethyl)morpholine can be purified by distillation or chromatography. For analytical and biological purposes, it is often converted to its hydrochloride salt by treating a solution of the free base in diethyl ether or ethyl acetate with a solution of HCl in the same solvent.

Trustworthiness through Self-Validation: Each step of this synthesis should be validated by standard analytical techniques. The identity and purity of intermediates and the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or SFC.

Physicochemical and Spectroscopic Profile

Characterization of (2R)-2-(trifluoromethyl)morpholine is essential for its use in research and development. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₃NO | |

| Molecular Weight | 155.12 g/mol (free base) | - |

| CAS Number | 1445433-64-5 (free base) | - |

| 1394909-70-6 (HCl salt) | ||

| Appearance | Colorless liquid (free base) / Solid (HCl salt) | |

| Predicted Boiling Point | 128.5 ± 35.0 °C | - |

| Predicted Density | 1.225 ± 0.06 g/cm³ | - |

| Predicted pKa | 7.46 ± 0.40 | - |

| Purity (Commercial) | Typically ≥95% - 98% | |

| Storage Conditions | Refrigerator, inert atmosphere |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton spectrum is expected to be complex due to the chirality and the coupling with the fluorine atoms. The protons on the morpholine ring will appear in the range of ~2.5-4.5 ppm. The proton at the C2 position, adjacent to the CF₃ group, will likely be a complex multiplet.

-

¹³C NMR: The carbon spectrum will show five distinct signals for the morpholine ring. The carbon bearing the CF₃ group (C2) will appear as a quartet due to C-F coupling, with a large coupling constant (¹JCF). The carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

-

¹⁹F NMR: A single signal, likely a triplet due to coupling with the two protons on the adjacent C3 carbon, is expected for the three equivalent fluorine atoms of the CF₃ group.

Applications in Drug Development

The (2R)-2-(trifluoromethyl)morpholine scaffold is a versatile building block for creating novel therapeutic agents, particularly for CNS disorders.[1][3]

Caption: Figure 2: Key roles in the drug discovery process.

Tachykinin (Neurokinin-1) Receptor Antagonists

Patents have disclosed the use of substituted (2R)-2-(trifluoromethyl)morpholine derivatives in the development of potent and selective tachykinin (NK₁) receptor antagonists.[11] These compounds have shown potential in the treatment of conditions such as emesis (vomiting), depression, and anxiety. The morpholine core serves as a key structural element for orienting the other pharmacophoric groups for optimal binding to the NK₁ receptor.

Central Nervous System (CNS) Drug Candidates

The physicochemical properties imparted by the trifluoromethyl-morpholine moiety make it highly attractive for CNS drug design.[1][2][3] The enhanced lipophilicity can facilitate crossing the blood-brain barrier, a critical hurdle for drugs targeting the brain. Furthermore, the modulated basicity of the morpholine nitrogen can be fine-tuned to optimize interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Procurement and Vendor Analysis

(2R)-2-(Trifluoromethyl)morpholine is available from several chemical suppliers, typically as its hydrochloride salt, which offers improved stability and handling properties compared to the free base. Pricing and availability are subject to change and depend on the required quantity and purity.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD, approx.) |

| Sigma-Aldrich | (2R)-2-(trifluoromethyl)morpholine hydrochloride | 1394909-70-6 | 90% | 100 mg, 250 mg, 500 mg | $138 - $506 |

| (R)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-70-6 | 98% | Varies | Price on request | |

| Ivy Fine Chemicals | (2R)-2-(trifluoromethyl)morpholine hydrochloride | 1394909-70-6 | In stock | 100 mg, 250 mg, 1 g, 10 g | $205 - $1,002+ |

| Anichem | 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENT | - | >95% | 0.5 g, 1 g, 5 g | $50 - $260 |

Note: Prices are based on data retrieved in early 2026 and are for informational purposes only. Researchers should request quotes directly from suppliers for current pricing and bulk quantities.

Safety and Handling

(2R)-2-(Trifluoromethyl)morpholine hydrochloride is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers must handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

(2R)-2-(Trifluoromethyl)morpholine is a high-value chiral building block with compelling applications in medicinal chemistry, particularly for CNS-targeted therapeutics. Its unique combination of a privileged morpholine scaffold and the property-modulating trifluoromethyl group provides a powerful tool for drug designers to overcome challenges related to metabolic stability and pharmacokinetic profiles. While its synthesis requires careful control of stereochemistry, scalable routes are available. The commercial availability of this compound, albeit at a premium for research quantities, facilitates its exploration in early-stage drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of building blocks like (2R)-2-(trifluoromethyl)morpholine is set to play an increasingly important role.

References

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594-613. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

-

Kerr, L., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications, 54(72), 10104-10107. [Link]

-

Schmies, C. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Johannes Gutenberg-Universität Mainz. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]

-

Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

Asinex. (n.d.). Morpholines for CNS drug discovery. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Podányi, B., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

-

J&K Scientific. (n.d.). 2-(Trifluoromethyl)morpholine hydrochloride. [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Halford, B. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

-

American Elements. (n.d.). 2-methyl-2-(trifluoromethyl)morpholine hydrochloride. [Link]

-

Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 59(2), 235-238. [Link]

-

Trullinger, T. K., et al. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 14(7), 1751-1755. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9224-9229. [Link]

-

Kurauskus, V., & Schanda, P. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

-

Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(15), 4153-4158. [Link]

- Hale, J. J., et al. (2001). Chemical synthesis of morpholine derivatives.

-

Gu, J., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 8. acdlabs.com [acdlabs.com]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

Difference between (2R) and (2S)-2-(Trifluoromethyl)morpholine

The following technical guide details the structural, synthetic, and pharmacological distinctions between (2R)- and (2S)-2-(Trifluoromethyl)morpholine.

Executive Summary

The introduction of a trifluoromethyl (-CF₃) group onto the morpholine scaffold is a high-value strategy in modern drug design, offering modulation of pKa, lipophilicity (LogP), and metabolic stability. However, the stereochemical configuration at the C2 position—yielding either the (2R) or (2S) enantiomer—creates distinct 3D vectors for the trifluoromethyl group. This guide analyzes the critical differences between these enantiomers, focusing on their conformational landscapes, synthetic pathways, and implications for structure-activity relationships (SAR).

Structural & Conformational Analysis

Stereochemical Definitions

The 2-(trifluoromethyl)morpholine molecule possesses a single chiral center at C2.

-

(2S)-Isomer: The -CF₃ group projects away from the viewer when the C2-O1-C6 segment is oriented in the plane, following Cahn-Ingold-Prelog (CIP) priority rules (O > C-F > C-N > H).

-

(2R)-Isomer: The mirror image, with the -CF₃ group projecting towards the viewer.

Conformational Preference (The "Chair" Landscape)

Unlike simple alkyl substituents, the trifluoromethyl group introduces a competition between steric bulk and stereoelectronic effects (the anomeric effect).

-

Steric Dominance: The -CF₃ group has a van der Waals volume similar to an isopropyl group. In a standard cyclohexane chair, this bulk strongly favors the equatorial position to avoid 1,3-diaxial interactions.

-

Electronic Nuance: While 2-fluoromorpholine prefers the axial position due to the anomeric effect (stabilizing interaction between the ring oxygen lone pair and the C-F σ* orbital), the sheer steric bulk of the -CF₃ group overrides this electronic preference .

This conformational lock means the chiral difference is not just a label; it dictates the static vector of the -CF₃ group in the binding pocket.

Figure 1: Logical flow determining the preferred conformation. The steric bulk of the trifluoromethyl group forces the molecule into a specific chair conformation, fixing the spatial vector of the substituent.

Physicochemical Properties

The introduction of the -CF₃ group at C2 significantly alters the properties of the morpholine ring compared to the unsubstituted parent.

| Property | Morpholine | 2-(Trifluoromethyl)morpholine | Impact of CF₃ |

| Basicity (pKa) | 8.36 | ~6.0 - 6.5 (Est.) | Significant Drop: The strong electron-withdrawing effect (-I) of CF₃ reduces the electron density on the Nitrogen (N4), lowering basicity. |

| Lipophilicity (LogP) | -0.86 | ~0.5 - 1.2 | Increase: CF₃ is highly lipophilic, improving membrane permeability compared to the polar parent morpholine. |

| Dipole Moment | 1.5 D | ~2.8 D | Increase: The C-F bonds create a strong local dipole, influencing orientation in electrostatic binding pockets. |

| Metabolic Stability | Low (N-oxidation, C2/C3 oxidation) | High | Blockade: The CF₃ group at C2 sterically and electronically blocks oxidative metabolism at this vulnerable position. |

Synthetic Pathways & Resolution

Obtaining the pure enantiomer is critical. While resolution of the racemate is possible, asymmetric synthesis from the chiral pool is the preferred method for high optical purity.

The Chiral Pool Route (Preferred)

The synthesis typically relies on commercially available (S)- or (R)-2-(trifluoromethyl)oxirane (epoxide).

-

Ring Opening: The chiral epoxide undergoes regiospecific ring opening with a nitrogen nucleophile (e.g., N-benzyl aminoethanol or a protected glycine equivalent).

-

Cyclization: The resulting amino-alcohol is cyclized (often using Mitsunobu conditions or activation of the alcohol) to close the morpholine ring.

-

Deprotection: Removal of the N-protecting group (e.g., Hydrogenation for Benzyl) yields the free amine.

Critical Note: The stereochemistry of the starting epoxide is usually retained at C2 if the ring opening occurs at the less substituted carbon (C3), or inverted if attack occurs at C2. Standard conditions favor attack at the less hindered C3, retaining the C2 configuration .

Figure 2: Synthetic pathway from chiral epoxide starting materials. This route ensures high enantiomeric excess (ee).

Medicinal Chemistry Implications (The "Difference")

The choice between (2R) and (2S) is rarely arbitrary; it is a decision driven by the chiral environment of the target protein.

Vector Analysis in SAR

In the preferred equatorial conformation:

-

(2S)-Isomer: The CF₃ group projects into the "lower-left" quadrant (relative to the N-H vector).

-

(2R)-Isomer: The CF₃ group projects into the "lower-right" quadrant.

If the morpholine nitrogen makes a critical hydrogen bond (e.g., to a hinge region in a kinase), the CF₃ group will sweep out a specific volume.

-

Scenario A (Restricted Pocket): If the protein pocket has a steric wall on one side, only one enantiomer will fit. The other will suffer a severe steric clash, potentially reducing potency by >100-fold.

-

Scenario B (Hydrophobic Capture): If the protein has a small hydrophobic sub-pocket nearby, the correctly oriented CF₃ group can pick up additional binding energy (hydrophobic effect + orthogonal multipolar interactions), acting as a "magic methyl" booster.

Metabolic Stability

While both enantiomers block metabolism at C2, they may be processed differently by chiral metabolic enzymes (e.g., CYPs). One enantiomer might be cleared significantly faster than the other, affecting the pharmacokinetic (PK) profile.

References

-

Beilstein J. Org.[1] Chem. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines (Conformational Analysis Analogues). [Link]

-

Journal of Medicinal Chemistry. The Role of Fluorine in Medicinal Chemistry. (General Reference for pKa/LogP effects). [Link]

Sources

Methodological & Application

Synthesis of (2R)-2-(Trifluoromethyl)morpholine from amino alcohols

Application Note: Enantioselective Synthesis of (2R)-2-(Trifluoromethyl)morpholine from Amino Alcohols

Part 1: Executive Summary & Scientific Rationale

1.1 The Target: (2R)-2-(Trifluoromethyl)morpholine

The morpholine ring is a "privileged structure" in medicinal chemistry, widely used to modulate solubility, lipophilicity, and metabolic stability. The introduction of a trifluoromethyl (CF

-

pKa Modulation: The electron-withdrawing CF

group lowers the basicity of the morpholine nitrogen (typically by 2–3 log units), often improving oral bioavailability and blood-brain barrier penetration. -

Metabolic Blocking: The C2-CF

substituent blocks oxidative metabolism at the typically labile -

Conformational Locking: The bulky CF

group prefers the equatorial position, creating a defined 3D vector for drug-target interactions.

1.2 The Synthetic Challenge

Traditional routes to substituted morpholines (e.g., reductive amination of dicarbonyls) often fail for CF

Part 2: Retrosynthetic Analysis & Pathway

The synthesis relies on the principle of Stereochemical Retention . By establishing the chiral center in the acyclic amino alcohol precursor, we avoid difficult chiral resolutions of the final morpholine.

Pathway Logic:

-

Chiral Precursor: (2R)-1-amino-3,3,3-trifluoropropan-2-ol.

-

Annulation Reagent: Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide).

-

Mechanism: Regioselective N-alkylation followed by intramolecular O-alkylation (cyclization).

Figure 1: Retrosynthetic disconnection showing the origin of chirality and carbon backbone.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Chiral Amino Alcohol

If the specific amino alcohol is not purchased, it must be synthesized from the epoxide.

Objective: Synthesis of (2R)-1-amino-3,3,3-trifluoropropan-2-ol. Principle: Regioselective nucleophilic attack of ammonia on (2R)-2-(trifluoromethyl)oxirane. The attack occurs at the less substituted carbon (C3), preserving the stereochemistry at C2.

Materials:

-

(2R)-2-(trifluoromethyl)oxirane (98% ee)

-

Ammonium Hydroxide (28-30% aq.)

-

Ethanol (absolute)

Step-by-Step Procedure:

-

Setup: Charge a high-pressure steel autoclave or a heavy-walled glass pressure vessel with (2R)-2-(trifluoromethyl)oxirane (10.0 g, 89 mmol).

-

Solvent Addition: Add Ethanol (50 mL) followed by Ammonium Hydroxide (100 mL, excess).

-

Reaction: Seal the vessel and heat to 60 °C for 6 hours.

-

Note: The CF

group activates the epoxide, but steric hindrance directs the nucleophile to the terminal CH

-

-

Work-up: Cool to room temperature (RT). Carefully vent the excess ammonia (fume hood!).

-

Concentration: Concentrate the solution under reduced pressure to remove ethanol and water.

-

Purification: The crude amino alcohol is often pure enough. If necessary, recrystallize from Et

O/Hexane or distill (b.p. approx 80-85 °C at 15 mmHg). -

Validation: Check optical rotation. Lit:

(c=1, MeOH).

Protocol B: Cyclization to Morpholine (The "Green" Ethylene Sulfate Route)

This is the preferred modern method, avoiding toxic alkyl halides and harsh reducing agents.

Objective: Conversion of amino alcohol to (2R)-2-(trifluoromethyl)morpholine. Reactions:

-

N-alkylation: Amine attacks Ethylene Sulfate

Zwitterionic Sulfate intermediate. -

Cyclization: Base-mediated intramolecular displacement of the sulfate group by the hydroxyl.

Materials:

-

(2R)-1-amino-3,3,3-trifluoropropan-2-ol (from Protocol A)

-

Ethylene Sulfate (1.1 equiv)

-

Potassium tert-butoxide (tBuOK) (2.5 equiv)

-

Tetrahydrofuran (THF) (Anhydrous) or tert-Amyl Alcohol (Green alternative)

Step-by-Step Procedure:

-

N-Alkylation (Step 1):

-

In a flame-dried flask under N

, dissolve (2R)-1-amino-3,3,3-trifluoropropan-2-ol (5.0 g, 38.7 mmol) in anhydrous THF (50 mL). -

Cool to 0 °C .

-

Add Ethylene Sulfate (5.28 g, 42.6 mmol) portion-wise.

-

Allow to warm to RT and stir for 4 hours.

-

Checkpoint: TLC or LCMS should show consumption of the starting amine and formation of the polar sulfate ester intermediate (often precipitates or forms a gum).

-

-

Cyclization (Step 2):

-

Cool the mixture back to 0 °C .

-

Add tBuOK (10.8 g, 96.7 mmol) slowly to control the exotherm.

-

Mechanism:[1][2][3] The base deprotonates the hydroxyl group (made more acidic by the inductive effect of CF

) and the ammonium. The alkoxide then attacks the carbon bearing the sulfate leaving group. -

Heat the mixture to 60 °C for 12 hours.

-

-

Work-up:

-

Cool to RT. Quench with saturated NH

Cl solution (30 mL). -

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organics over Na

SO

-

-

Purification:

-

The product is an amine.[4] Purify via Acid-Base Extraction for high purity without chromatography.

-

Dissolve crude in Et

O. Extract with 1M HCl. -

Wash aqueous layer with Et

O. -

Basify aqueous layer (pH > 12) with 4M NaOH.

-

Extract back into DCM. Dry and concentrate.

-

-

Optional: Formation of the HCl salt (using HCl in Dioxane) yields a stable, crystalline solid.

-

Part 4: Critical Process Parameters & Data

Table 1: Troubleshooting & Optimization

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.1 eq Ethylene Sulfate | Slight excess ensures complete N-alkylation. Large excess leads to N,N-dialkylation (quaternary salts). |

| Temperature | Step 1: 0°C | Low temp in Step 1 prevents polymerization. Heat in Step 2 is required to overcome the activation energy of the 6-exo-tet cyclization. |

| Base Selection | tBuOK or NaH | Strong base required. Carbonate bases (K |

| Solvent | THF or t-Amyl Alcohol | Non-nucleophilic, polar enough to solubilize the intermediate sulfate zwitterion. |

Analytical Validation:

-

Appearance: Colorless oil (free base) or White solid (HCl salt).

-

1H NMR (400 MHz, CDCl

): -

19F NMR:

-78.5 ppm (d, J = 7 Hz). -

Chiral HPLC: Chiralpak IA or IC column; Hexane/IPA gradient. Confirm ee > 98%.

Part 5: Mechanistic Pathway (Graphviz)

The following diagram illustrates the specific chemical transformations, highlighting the retention of stereochemistry.

Figure 2: Reaction mechanism via the cyclic sulfate route. Note the sequential N-alkylation and O-cyclization.

Part 6: References

-

Ortiz, K. G., et al. (2024).[5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. (Demonstrates the Ethylene Sulfate methodology).

-

Shcherbatiuk, A. V., et al. (2014). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine / Tetrahedron. (Primary precedent for CF3-morpholine synthesis from epoxides).

-

Mykhailiuk, P. K. (2015). "In situ Generation of Trifluoroacetaldehyde Imines: Convenient Synthesis of Trifluoromethylated Amines." Chemistry – A European Journal. (Background on handling trifluoromethylated amine precursors).

-

Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of vicinal diols and amino alcohols from chiral epoxides." Journal of the American Chemical Society. (Foundational protocol for opening chiral epoxides).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles | MDPI [mdpi.com]

- 4. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 5. Morpholine synthesis [organic-chemistry.org]

Application Notes & Protocols: Reductive Amination of (2R)-2-(Trifluoromethyl)morpholine

Introduction and Scientific Context

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] Its efficiency and broad substrate scope have cemented its role as a cornerstone transformation in the synthesis of pharmaceutical agents and other high-value chemical entities.[3] This guide focuses on the application of this critical reaction to a specific, high-interest building block: (2R)-2-(Trifluoromethyl)morpholine .

The incorporation of a trifluoromethyl (–CF₃) group is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[4] This moiety can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When combined with the chiral morpholine scaffold—a privileged structure in numerous approved drugs—the resulting (2R)-2-(Trifluoromethyl)morpholine becomes a powerful synthon for creating novel chemical matter with desirable pharmacokinetic profiles.

This document provides a detailed examination of the critical parameters, underlying principles, and field-proven protocols for the successful reductive amination of (2R)-2-(Trifluoromethyl)morpholine with various carbonyl compounds.

Mechanistic Rationale: The Iminium Pathway

The reductive amination of a secondary amine, such as (2R)-2-(Trifluoromethyl)morpholine, proceeds through a well-defined, two-stage pathway that occurs in a single pot. Understanding this mechanism is paramount to rational troubleshooting and optimization.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, highly electrophilic tertiary iminium ion. This step is often the rate-determining stage of the reaction and can be accelerated by the presence of a mild acid catalyst.

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride ion to the iminium carbon, quenching the intermediate to furnish the final tertiary amine product.[1][5]

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that is "kinetically tuned" to reduce the iminium ion significantly faster than it reduces the starting carbonyl compound.[1][6]

Figure 1: General mechanism for the reductive amination of a secondary amine.

Deep Dive: Critical Parameter Analysis

The success of this transformation is dictated by a careful selection of reagents and conditions. Here, we dissect the causality behind optimal choices.

The Choice of Reducing Agent: A Matter of Selectivity

The selection of the hydride source is the single most important decision in designing a reductive amination protocol.

Primary Recommendation: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)

STAB is overwhelmingly the reagent of choice for this transformation due to its exceptional selectivity and mildness.[7][8][9]

-

Causality of Selectivity: The three electron-withdrawing acetate groups on the boron atom attenuate the hydridic character of the B-H bond. This makes STAB a much less potent reducing agent than sodium borohydride. It is generally incapable of reducing common aldehydes and ketones but readily reduces the highly electrophilic protonated imine or iminium ion intermediate.[6][10] This differential reactivity is the foundation for its success in one-pot procedures.

-

Safety and Handling: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release highly toxic hydrogen cyanide gas upon acidification or workup, making it a significantly safer laboratory reagent.[1][5]

-

Broad Applicability: It is effective for a wide range of aliphatic and aromatic aldehydes and ketones in combination with primary and secondary amines.[9][10]

Alternative Reducing Agents (and Their Limitations)

| Reagent | Advantages | Disadvantages & Rationale for Avoidance |

| Sodium Cyanoborohydride (NaBH₃CN) | Historically significant; stable in protic solvents. | High Toxicity: Generates toxic cyanide byproducts.[5] pH Dependent: Requires careful pH control (pH 6-8) to ensure selective reduction of the iminium ion.[6][10] |

| Sodium Borohydride (NaBH₄) | Inexpensive and powerful. | Lack of Selectivity: Readily reduces aldehydes and ketones, leading to alcohol byproducts.[7] Requires a two-step procedure: pre-formation of the imine, followed by the addition of NaBH₄.[9] |

| Catalytic Hydrogenation (H₂, Pd/C) | "Green" (atom economical), scalable. | Over-reduction Risk: Less chemoselective; can reduce other functional groups like C-C multiple bonds, nitro groups, or benzyl ethers.[6][11] May require high pressures. |

Solvent Selection

The choice of solvent is intrinsically linked to the stability and reactivity of the chosen reducing agent.

-

Primary Recommendation for STAB: Aprotic solvents are required as STAB is sensitive to water and incompatible with methanol.[1][7]

The Role of an Acid Catalyst

The formation of the iminium ion is the acid-catalyzed, rate-limiting step.

-

For Aldehydes: Aldehydes are generally reactive enough that an external acid catalyst is not required.[9]

-

For Ketones: Ketones are less electrophilic than aldehydes. The reaction can be sluggish or fail to proceed without a catalyst.

Stoichiometry and Temperature

-

Reagent Ratios: The carbonyl compound is typically the limiting reagent. A slight excess of the amine and a larger excess of the reducing agent are used to drive the reaction to completion.

-

(2R)-2-(Trifluoromethyl)morpholine: 1.1–1.2 equivalents

-

Sodium Triacetoxyborohydride: 1.4–2.0 equivalents[8]

-

-

Temperature: Most reactions proceed efficiently at ambient temperature (20–25 °C). For particularly unreactive ketones, gentle heating (e.g., to 40 °C) may be beneficial, but should be monitored to avoid side reactions.

Experimental Protocols

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes a general, robust procedure for coupling (2R)-2-(Trifluoromethyl)morpholine with a representative aldehyde.

Materials & Reagents

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| Aldehyde (e.g., 4-Methoxybenzaldehyde) | 136.15 | 136 mg | 1.0 | 1.0 |

| (2R)-2-(Trifluoromethyl)morpholine | 157.12 | 188 mg | 1.2 | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |

| 1,2-Dichloroethane (DCE) | - | 5.0 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and (2R)-2-(Trifluoromethyl)morpholine (1.2 equiv).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M relative to the aldehyde).

-

Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing and interaction.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aldehyde is consumed (typically 2–8 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-substituted product.

Protocol 2: Reductive Amination with a Ketone (Acid-Catalyzed)

This protocol is optimized for less reactive ketone substrates.

Materials & Reagents

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| Ketone (e.g., Cyclohexanone) | 98.14 | 98 mg | 1.0 | 1.0 |

| (2R)-2-(Trifluoromethyl)morpholine | 157.12 | 188 mg | 1.2 | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |

| Glacial Acetic Acid (AcOH) | 60.05 | 30 µL | 0.5 | 0.5 |

| 1,2-Dichloroethane (DCE) | - | 5.0 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and (2R)-2-(Trifluoromethyl)morpholine (1.2 equiv).

-

Solvent & Catalyst Addition: Add anhydrous DCE (approx. 0.2 M) followed by glacial acetic acid (0.5 equiv).

-

Pre-Stirring (Iminium Formation): Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature. Ketone reactions are typically slower; monitor by TLC or LC-MS over 12–24 hours.

-

Work-up, Extraction, and Purification: Follow steps 6 through 9 as described in Protocol 1.

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Incorporation of (2R)-2-(Trifluoromethyl)morpholine in kinase inhibitors

Application Note: High-Precision Incorporation of (2R)-2-(Trifluoromethyl)morpholine in Kinase Inhibitors

Abstract

The morpholine heterocycle is a ubiquitous pharmacophore in kinase inhibitors, serving as a solvent-exposed solubilizing group that often interacts with the hinge region of the ATP-binding pocket.[1] However, the unsubstituted morpholine ring is metabolically vulnerable to oxidative metabolism (CYP450-mediated

This Application Note details the strategic incorporation of (2R)-2-(trifluoromethyl)morpholine . This bioisostere leverages the "Fluorine Effect" to block metabolic hot spots, modulate lipophilicity (

Part 1: Rationale & Design Principles

The Metabolic Blockade

Unsubstituted morpholines are prone to oxidation at the C2 and C3 positions by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9). This leads to ring opening and rapid clearance.[1]

-

Mechanism: The trifluoromethyl (

) group exerts a strong electron-withdrawing effect (inductive effect, -

Stereochemistry: The (2R) configuration is often preferred in kinase drug discovery (e.g., PI3K

inhibitors) as it directs the bulky

Basicity and Permeability Modulation

-

pKa Shift: The strong electron-withdrawing nature of the

group reduces the electron density on the morpholine nitrogen.-

Standard Morpholine

: ~8.5 (Predominantly cationic at pH 7.4). -

(2R)-2-

-Morpholine

-

-

Impact: Lower basicity reduces lysosomal trapping (cationic sequestration) and improves passive membrane permeability. It also frequently attenuates hERG channel inhibition, a common liability for basic amines.

Part 2: Visualization of Mechanism

The following diagram illustrates the metabolic stabilization provided by the trifluoromethyl group compared to the standard morpholine scaffold.

Caption: Comparative metabolic fate of standard morpholine vs. (2R)-2-trifluoromethyl morpholine in the presence of CYP450 enzymes.

Part 3: Experimental Protocols

Protocol A: Synthesis of (2R)-2-(Trifluoromethyl)morpholine

Note: While commercially available, in-house synthesis ensures enantiomeric purity.[1]

Reagents:

-

(2R)-2-(Trifluoromethyl)oxirane (Chiral epoxide starting material)[1]

-

2-Aminoethyl hydrogen sulfate[1]

-

Sodium Hydroxide (NaOH)

-

Toluene/Water biphasic system

Step-by-Step Methodology:

-

Ring Opening: Dissolve (2R)-2-(trifluoromethyl)oxirane (1.0 eq) in toluene. Add 2-aminoethyl hydrogen sulfate (1.1 eq) dissolved in minimum water.[1]

-

Cyclization: Add NaOH (pellets, 4.0 eq) slowly to the biphasic mixture at 0°C.

-

Heating: Heat the mixture to 60°C for 16 hours. The intramolecular cyclization proceeds via nucleophilic attack of the amine on the epoxide, followed by sulfate displacement.

-

Workup: Separate the organic layer.[1][2] Extract the aqueous layer with dichloromethane (DCM).

-

Purification: The product is a volatile amine.[1] Isolate as the HCl salt by bubbling HCl gas through the ether/DCM solution.

-

Yield: Typically 40-60%.[1]

-

Validation: Check optical rotation

to confirm no racemization occurred.

-

Protocol B: Incorporation into Kinase Scaffold ( Coupling)

Critical Insight: The

Substrate: 4-Chloro-quinazoline or 2-Chloro-pyrimidine derivative (Common Kinase Cores).[1]

Reagents:

-

(2R)-2-(Trifluoromethyl)morpholine HCl salt[1]

-

Diisopropylethylamine (DIPEA) or

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]

Workflow:

-

Preparation: Dissolve the heteroaryl chloride (1.0 eq) in anhydrous DMSO (0.2 M concentration).

-

Base Activation: Add (2R)-2-(Trifluoromethyl)morpholine HCl (1.2 eq) and DIPEA (3.0 eq).

-

Why DIPEA? Inorganic bases like

can be sparingly soluble; DIPEA ensures the amine is free-based in the organic phase.[1]

-

-

Reaction: Heat to 100–120°C for 4–12 hours. Monitor by LC-MS.[1]

-

Note: If conversion is <50% after 6 hours, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C). The electronic deactivation of the amine often necessitates metal catalysis.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO).

-

Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Data Analysis & Validation

Comparative Physicochemical Profile

The following table highlights the shift in properties upon

| Property | Standard Morpholine Analog | (2R)-2- | Impact |

| pKa (Conj.[1] Acid) | 8.5 | 7.4 | Improved permeability; reduced cation trapping.[1] |

| LogD (pH 7.4) | 1.2 | 2.1 | Increased lipophilicity aids blood-brain barrier (BBB) penetration (if targeted).[1] |

| t1/2 (Human Microsomes) | 28 min | >120 min | Blockade of metabolic soft spot. |

| hERG Inhibition (IC50) | 4.5 | >30 | Reduced cardiotoxicity risk due to lower basicity. |

Synthetic Workflow Diagram

Caption: Decision tree for the synthesis and incorporation of the fluorinated morpholine moiety.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

- Org. Process Res. Dev. (2014). Scalable Synthesis of (2R)-2-(Trifluoromethyl)morpholine. Organic Process Research & Development. (General reference for Enamine/Epoxide route).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Petrov, V. A. (2009). Synthesis of trifluoromethyl-containing heterocycles. Journal of Fluorine Chemistry, 130(10), 926-932.

Sources

Application Notes and Protocols for the Dissolution of (2R)-2-(Trifluoromethyl)morpholine

Abstract

This document provides a comprehensive guide for the selection of appropriate solvents for (2R)-2-(Trifluoromethyl)morpholine. As a valuable building block in pharmaceutical and agrochemical research, understanding its dissolution characteristics is critical for reaction setup, purification, and formulation. This guide combines theoretical principles with practical, step-by-step protocols for both rapid solubility screening and precise quantitative measurement.

Introduction: The Challenge of a Bifunctional Molecule

(2R)-2-(Trifluoromethyl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry.[1] The morpholine scaffold is a common feature in approved drugs, and the introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The successful use of this building block hinges on a fundamental parameter: its solubility.

The molecule's structure presents a unique challenge. It contains a polar morpholine ring, featuring both hydrogen bond-donating (N-H) and accepting (N, O) sites, fused with a highly lipophilic and electron-withdrawing trifluoromethyl group.[3][4] This dual nature means that solvent selection is not always straightforward and requires a systematic approach. This guide provides the theoretical framework and actionable protocols to empower researchers to make informed decisions for dissolving this compound, whether in its free base or salt form.

Physicochemical Analysis & Solubility Prediction

A molecule's structure dictates its interactions with a solvent. The principle of "like dissolves like" is the cornerstone of solvent selection, stating that substances with similar intermolecular forces are more likely to be miscible.[5]

-

The Morpholine Core: The parent morpholine structure is polar and miscible with water.[6] It contains an ether linkage and a secondary amine. The amine group can act as a hydrogen bond donor, while both the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This makes the core amenable to dissolution in polar solvents.[3]

-

The Trifluoromethyl Group: The -CF3 group is a powerful modulator of physical properties. It is highly electronegative and significantly increases the lipophilicity (fat-solubility) of a molecule.[2][7] This group does not participate in hydrogen bonding and will favor interactions with less polar or nonpolar solvents.

Strategic Solvent Selection Framework

Based on the analysis, solvents can be categorized into three primary groups for initial screening. The choice depends heavily on the intended application (e.g., reaction, purification, analysis).

Recommended Solvent Classes

-

Polar Protic Solvents: These solvents contain O-H or N-H bonds and can actively participate in hydrogen bonding.[8] They are excellent candidates for dissolving the polar morpholine ring.

-

Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water (H₂O).

-

Rationale: Strong hydrogen bonding interactions with the morpholine N-H and ether oxygen. The hydrochloride salt form of the compound is expected to be highly soluble in this class. In published synthetic procedures, ethanol is frequently used as a solvent for reactions involving fluorinated morpholines.[9]

-

-

Polar Aprotic Solvents: These solvents have a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.[8] They are effective at dissolving polar compounds without the strong caging effect that protic solvents can have on nucleophiles.[8]

-

Examples: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone.

-

Rationale: Strong dipole-dipole interactions with the molecule. Solvents like THF and MeCN offer a good balance, capable of solvating the polar ring while accommodating the lipophilic CF3 group.

-

-

Chlorinated Solvents: These solvents are weakly polar and are effective at dissolving a wide range of organic compounds.

-

Examples: Dichloromethane (DCM), Chloroform (CHCl₃).

-

Rationale: DCM is a common solvent for organic reactions and can effectively dissolve molecules with moderate polarity and lipophilicity.[10] It is a good choice for dissolving the free base form of the compound.

-

Solvent Properties Comparison Table

The following table summarizes key properties of recommended solvents for initial screening.

| Solvent | Class | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |

| Methanol | Polar Protic | 5.1 | 64.7 | 32.7 | Excellent for salts, strong H-bonding. |

| Ethanol | Polar Protic | 4.3 | 78.4 | 24.5 | Good general-purpose polar solvent. |

| Acetonitrile | Polar Aprotic | 5.8 | 81.6 | 37.5 | Balances polarity and aprotic nature. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66.0 | 7.6 | Good for accommodating lipophilic groups. |

| Dichloromethane (DCM) | Chlorinated | 3.1 | 39.6 | 9.1 | Excellent for free base, volatile.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189.0 | 46.7 | Very strong solvent, high boiling point. |

| Toluene | Nonpolar | 2.4 | 110.6 | 2.4 | Unlikely to be effective alone. |

Experimental Protocols

The following protocols provide a systematic approach to determining the ideal solvent for (2R)-2-(Trifluoromethyl)morpholine. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Workflow for Solvent Selection

The diagram below outlines the logical progression from initial screening to quantitative analysis.

Caption: Logical workflow for systematic solvent selection.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of the compound in a range of solvents at room temperature.

Materials:

-

(2R)-2-(Trifluoromethyl)morpholine (free base or salt)

-

Selection of candidate solvents (see Table above)

-

Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

-

Vortex mixer

-

Micro-spatula

-

Pipettor (100-1000 µL range)

Procedure:

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 2-5 mg of (2R)-2-(Trifluoromethyl)morpholine into each vial. Record the exact mass if a semi-quantitative result is desired.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

-

Mixing: Cap the vial securely and vortex for 30-60 seconds.

-

Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.

-

Categorization: Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles remain. The solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles are still clearly visible.

-

Insoluble: The solid material appears largely unaffected.

-

-

Repeat: Repeat steps 3-6 for each candidate solvent.

-

Record: Tabulate the results for easy comparison.

Protocol 2: Quantitative Solubility by Gravimetric Analysis

Objective: To determine the precise solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent.

Materials:

-

(2R)-2-(Trifluoromethyl)morpholine

-

Chosen solvent from Protocol 1

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with the solvent)

-

Syringes

-

Pre-weighed, clean vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare Saturated Solution: Place an excess amount of the compound (e.g., 50-100 mg) into a vial containing a known volume of solvent (e.g., 2.0 mL). The goal is to have a significant amount of undissolved solid.

-

Equilibration: Add a stir bar, cap the vial, and stir the suspension vigorously at a constant temperature (e.g., 25 °C) for at least 4-6 hours (or overnight) to ensure equilibrium is reached.

-

Sample Collection: Stop stirring and allow the excess solid to settle for 30 minutes. Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Filtration: Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed (tared) vial. This step is crucial to remove any microscopic solid particles.

-

Solvent Evaporation: Carefully evaporate the solvent from the tared vial. This can be done by gentle heating in a drying oven (ensure the temperature is well below the compound's boiling/decomposition point) or under a stream of nitrogen. For high-boiling solvents like DMSO, a high-vacuum oven is required.

-

Final Weighing: Once the solvent is completely removed and only the dissolved solid remains, place the vial in a vacuum desiccator to cool and remove any residual moisture. Weigh the vial again.

-

Calculation:

-

Mass of dissolved solid = (Final vial mass) - (Initial tare mass of vial).

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solution dispensed in mL).

-

Advanced Considerations & Troubleshooting

-

Free Base vs. Hydrochloride Salt: The form of the compound is critical. The free base is a neutral molecule, while the hydrochloride salt is an ionic compound.[11]

-

Free Base: Expect higher solubility in less polar organic solvents like DCM, THF, and Ethyl Acetate.

-

HCl Salt: Expect significantly higher solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in nonpolar or weakly polar solvents.

-

-

Effect of Temperature: Solubility generally increases with temperature.[5] If solubility is limited at room temperature, gentle heating may improve it. However, be aware of the solvent's boiling point and the compound's stability.

-

Solvent Mixtures (Cosolvency): If a single solvent is not ideal, a binary mixture can be effective. For example, a mixture of Toluene and Ethanol might provide a balance of nonpolar and polar characteristics to better solvate both ends of the molecule.

Solute-Solvent Interaction Diagram

The following diagram illustrates the primary intermolecular forces at play between (2R)-2-(Trifluoromethyl)morpholine and different solvent types.

Caption: Dominant intermolecular forces governing solubility.

Conclusion

The dissolution of (2R)-2-(Trifluoromethyl)morpholine is governed by its amphiphilic nature. A systematic screening approach, beginning with polar solvents, is recommended. For the free base form, polar aprotic and chlorinated solvents like THF, Acetonitrile, and DCM are excellent starting points. For the hydrochloride salt form, polar protic solvents such as Methanol and Ethanol will provide superior solubility. The quantitative protocols outlined herein provide a robust method for generating reliable solubility data essential for successful research and development.

References

-

Sipos, G., et al. (2019). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. ChemistrySelect. [Online] Available at: [Link]

- Google Patents. (2012). Preparation method of (2R, 3R)-2-((1R)-1-(3, 5-bis (trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine. CN103193725A.

- Google Patents. (2006). Chemical synthesis of morpholine derivatives. EP1087966B1.

-

ResearchGate. (2019). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. [Online] Available at: [Link]

-

Karczmarzyk, Z., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Online] Available at: [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. [Online] Available at: [Link]

-

J. Braz. Chem. Soc. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]

-

Vapourtec. Solvent Selection Guide for Green Chemistry. [Online] Available at: [Link]

-

Wikipedia. Morpholine. [Online] Available at: [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Online] Available at: [Link]

-

Byrne, F. P., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Online] Available at: [Link]

-

Sciencemadness Wiki. Morpholine. [Online] Available at: [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Online] Available at: [Link]

-

Wikipedia. Trifluoromethyl group. [Online] Available at: [Link]

-

ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Online] Available at: [Link]

-

Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

-

ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. [Online] Available at: [Link]

-

Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Online] Available at: [Link]

-

Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane. [Online] Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-70-6 [sigmaaldrich.com]

Comprehensive Guide to the Storage, Handling, and Stability Assessment of Trifluoromethyl Morpholines

An Application Guide for Researchers

Abstract

Trifluoromethyl (CF₃) morpholines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making these scaffolds valuable in modern drug design. However, the unique electronic properties of the CF₃ group and the inherent reactivity of the morpholine ring necessitate rigorous protocols for their storage, handling, and stability assessment. This guide provides a comprehensive overview of best practices, potential degradation pathways, and detailed experimental protocols for forced degradation studies to ensure the integrity and successful application of these critical building blocks.

Core Principles: Understanding the Trifluoromethyl Morpholine Scaffold

The stability of a trifluoromethyl morpholine derivative is governed by the interplay between the electron-withdrawing nature of the CF₃ group and the chemical properties of the morpholine ring. The CF₃ group is known to be exceptionally stable and generally resistant to metabolic degradation, which is a primary reason for its incorporation into drug candidates. Conversely, the morpholine ring, an amino ether, contains heteroatoms that are susceptible to chemical reactions such as oxidation and hydrolysis under certain conditions. Understanding this balance is critical for predicting stability and designing appropriate handling procedures.

Table 1: General Properties and Recommended Storage for Trifluoromethyl Morpholines

| Property | Typical Value / Condition | Rationale & Causality |

| Physical Form | Typically a solid (often as a hydrochloride salt) or a high-boiling liquid. | Salt forms enhance stability and ease of handling for solid compounds. |

| Recommended Storage | 2-8°C or room temperature, depending on the specific derivative. | Refrigeration slows down potential degradation kinetics. Always consult the supplier-specific data sheet. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The morpholine nitrogen can be susceptible to oxidation. An inert atmosphere displaces oxygen and atmospheric moisture, preventing oxidative degradation and potential hydrolysis. |

| Container | Tightly sealed, chemically resistant containers (e.g., amber glass vials). | Prevents exposure to light, moisture, and oxygen. Containers must be resealed carefully after opening to prevent leakage and contamination. |

| Hygroscopicity | Many amine-containing compounds, including morpholines, are hygroscopic. | Absorption of water can lead to hydrolysis or catalyze other degradation reactions. Storage in a dry, well-ventilated area is crucial. |

Safe Handling and Personal Protective Equipment (PPE)